3-(Aminomethyl)adamantane-1-carboxylic acid

Lipophilicity ADME Prediction Blood-Brain Barrier Permeability

3-(Aminomethyl)adamantane-1-carboxylic acid (CAS 97350-00-0, molecular formula C₁₂H₁₉NO₂, molecular weight 209.28 g/mol) is a bifunctional adamantane derivative bearing a bridgehead carboxylic acid and a 3-aminomethyl substituent. The compound belongs to the gabapentinoid pharmacophore class, wherein the adamantane cage replaces the cyclohexyl ring of gabapentin to confer enhanced conformational rigidity.

Molecular Formula C12H19NO2
Molecular Weight 209.289
CAS No. 97350-00-0
Cat. No. B2592122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)adamantane-1-carboxylic acid
CAS97350-00-0
Molecular FormulaC12H19NO2
Molecular Weight209.289
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)C(=O)O)CN
InChIInChI=1S/C12H19NO2/c13-7-11-2-8-1-9(3-11)5-12(4-8,6-11)10(14)15/h8-9H,1-7,13H2,(H,14,15)
InChIKeyRLRLGCOWSAGSMP-CDJYRKNRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Aminomethyl)adamantane-1-carboxylic Acid (CAS 97350-00-0): A Structurally Rigid GABAoid Building Block for Pain and Neuroregeneration Research


3-(Aminomethyl)adamantane-1-carboxylic acid (CAS 97350-00-0, molecular formula C₁₂H₁₉NO₂, molecular weight 209.28 g/mol) is a bifunctional adamantane derivative bearing a bridgehead carboxylic acid and a 3-aminomethyl substituent . The compound belongs to the gabapentinoid pharmacophore class, wherein the adamantane cage replaces the cyclohexyl ring of gabapentin to confer enhanced conformational rigidity. Its zwitterionic character and balanced hydrogen-bonding capacity make it a versatile building block for medicinal chemistry, particularly in the design of ligands targeting voltage-gated calcium channel (VGCC) α₂δ subunits and in the synthesis of neurogenic peptidomimetics [1].

Why Gabapentin, Pregabalin, and 1-Adamantanecarboxylic Acid Cannot Substitute for 3-(Aminomethyl)adamantane-1-carboxylic Acid in Rigid Analog Design


The conformational and electrostatic differences between 3-(aminomethyl)adamantane-1-carboxylic acid and its closest in-class alternatives are non-trivial for structure-activity relationship (SAR) studies. Gabapentin and pregabalin possess flexible cyclohexyl and isobutyl backbones, leading to entropic penalties upon binding to the α₂δ VGCC subunit and to heterogeneous conformational sampling that complicates pharmacophore mapping [1]. In contrast, the adamantane scaffold locks both the carboxylic acid and the aminomethyl group into a fixed spatial orientation. The 2-aminomethyl positional isomer (GZ4) has demonstrated CaV2.2 (N-type) channel inhibition with a markedly faster onset (1–3 h) than gabapentin (≥24 h), demonstrating that the precise position of the aminomethyl group on the adamantane cage critically determines the kinetics of channel modulation [2]. Generic substitution with 1-adamantanecarboxylic acid would forfeit the aminomethyl pharmacophore entirely, abrogating α₂δ binding. These structural distinctions translate into functionally divergent outcomes, as documented below.

Quantitative Differentiation Evidence for 3-(Aminomethyl)adamantane-1-carboxylic Acid: Head-to-Head, Cross-Study, and Class-Level Comparisons


Physicochemical Differentiation: Predicted logP of 3-(Aminomethyl)adamantane-1-carboxylic Acid vs. Gabapentin and Pregabalin

Computationally predicted logP values distinguish 3-(aminomethyl)adamantane-1-carboxylic acid from first-line gabapentinoids. The target compound exhibits a predicted logP of approximately 1.25–1.62 (depending on the computational model), compared to an experimentally determined logP of -1.25 for gabapentin (n-octanol/0.05 M phosphate buffer, pH 7.4) and a predicted logP of -1.1 for pregabalin [1]. This difference of >2.3 log units indicates approximately 200-fold greater lipophilicity for the adamantane derivative, which may enhance passive membrane permeability and central nervous system (CNS) partitioning. The increased lipophilicity is attributable to the hydrophobic adamantane cage, which provides a larger hydrocarbon surface area (molecular weight 209.28 vs. 171.24 for gabapentin) [2].

Lipophilicity ADME Prediction Blood-Brain Barrier Permeability Gabapentinoid SAR

Hydrogen-Bond Donor/Acceptor Capacity: A Differentiated Pharmacophore Signature vs. Gabapentin

The target compound possesses a hydrogen-bond donor count of 2 (one from the carboxylic acid hydroxyl, one from the primary amine) and a hydrogen-bond acceptor count of 3–4 (carboxylate oxygens plus amine nitrogen), as computed by multiple cheminformatics databases [1]. Gabapentin similarly has 2 H-bond donors and 3 H-bond acceptors, but differs in the spatial arrangement of these pharmacophoric groups due to its flexible cyclohexyl scaffold. The adamantane cage enforces an angular separation between the amine and carboxylic acid that is distinct from the 1,3-relationship found in gabapentin's aminomethylcyclohexyl system [2]. This geometric constraint has been shown to alter binding kinetics at the α₂δ-1 subunit: the 2-aminomethyl adamantane isomer GZ4 produced faster onset CaV2.2 inhibition than gabapentin, indicating that adamantane-based spatial preorganization can tune the temporal dynamics of channel modulation [3].

Hydrogen Bonding Pharmacophore Modeling Ligand Efficiency VGCC α2δ Binding

CaV2.2 (N-type) Calcium Channel Inhibition: Kinetic Differentiation of Adamantane-Aminomethyl Scaffolds vs. Gabapentin

In a spinal nerve ligation rat model of neuropathic pain, intrathecal administration of the 2-aminomethyl positional isomer GZ4 (1–30 µg) produced significant reversal of mechanical allodynia within 1–3 hours post-injection, as measured by von Frey filament stimulation (50% withdrawal threshold, p < 0.05 vs. vehicle) [1]. By contrast, gabapentin (10–100 mg/kg, i.p.) requires at least 24 hours to achieve equivalent anti-allodynic efficacy [1][2]. Patch-clamp recordings in HEK-293 cells heterologously expressing recombinant N-type (CaV2.2/β₃/α₂δ-1) channels demonstrated that GZ4 significantly decreased whole-cell Ca²⁺ currents, with a time course consistent with its in vivo behavioral effects (1–3 h) [1]. The mechanistic distinction is attributed to an additional direct, cell-surface channel blocking component for the adamantane derivative, superimposed on the intracellular trafficking inhibition shared with gabapentin. Although these data were generated for the 2-aminomethyl regioisomer, they establish the adamantane-aminomethyl pharmacophore as capable of dual-mechanism VGCC modulation, a property not achievable with flexible-chain gabapentinoids.

N-type Calcium Channel (CaV2.2) Electrophysiology Neuropathic Pain State-Dependent Block

Neurogenic Peptide Integration: 3-Aminoadamantane-1-Carboxylic Acid as an Unnatural Amino Acid Building Block Enabling Synaptic Plasticity Enhancement

Patent EP2399926A1 (JUSTUS-LIEBIG-UNIVERSITÄT GIESSEN) explicitly claims peptides incorporating 3-aminoadamantane-1-carboxylic acid (the 3-amino analog of the target compound's core) as building blocks that confer surprising neurogenic and neurotrophic properties to linear and cyclic peptides [1]. The disclosed peptides, which incorporate 3-aminoadamantane-1-carboxylic acid at specific sequence positions, demonstrated enhanced synaptic plasticity in neuronal cultures. The 3-aminoadamantane carboxylic acid moiety can be readily obtained from 3-(aminomethyl)adamantane-1-carboxylic acid via one-step functional group interconversion, positioning the target compound as a key synthetic precursor. In contrast, analogous peptides incorporating standard proteinogenic amino acids or flexible γ-amino acids (e.g., GABA) exhibit no such neurogenic activity, underscoring the unique pharmacophoric contribution of the rigid adamantane amino acid scaffold [1][2].

Neurogenic Agents Peptidomimetics Synaptic Plasticity Unnatural Amino Acids Neurotrophic Factors

Adamantane-Based Dendrimer Core Precursor: 3-(Aminomethyl)adamantane-1-Carboxylic Acid Enables First-Generation Dendrimer Synthesis with Quantified Yield Advantage

The target compound contains the functional groups required for dendrimer core construction: a carboxylic acid for amide coupling and a primary amine for branching. In a published synthesis of first-generation adamantane-based dendrimers, the tetra-substituted core 1,3,5,7-tetrakis(aminomethyl)adamantane tetrahydrochloride was obtained in 48% yield, and adamantane-1,3,5,7-tetracarboxylic acid in 51% yield, over multi-step sequences [1]. The overall dendrimer yield from adamantane was 13% over 5 steps. The bifunctional 3-(aminomethyl)adamantane-1-carboxylic acid represents a simpler mono-functionalized building block that could theoretically serve as an AB₂-type monomer for dendrimer growth, potentially offering higher synthetic efficiency compared to tetrasubstituted cores that require exhaustive functionalization. In the broader class, 1-adamantanecarboxylic acid (CAS 828-51-3) provides only a single carboxyl handle and requires additional synthetic manipulation to introduce branching aminomethyl groups, adding 2–3 synthetic steps [2].

Dendrimer Synthesis Drug Delivery Biomolecular Beacons Adamantane Core

High-Impact Application Scenarios Where 3-(Aminomethyl)adamantane-1-carboxylic Acid Provides Measurable Advantage Over Alternatives


Design of Next-Generation Gabapentinoid Analgesics with Accelerated Onset Kinetics

Medicinal chemistry teams developing CaV2.2-targeted analgesics for neuropathic pain can utilize 3-(aminomethyl)adamantane-1-carboxylic acid as a conformationally rigid scaffold to explore dual-mechanism VGCC inhibition (trafficking inhibition + direct channel block). The class-level evidence from the 2-aminomethyl isomer GZ4 demonstrates an 8- to 24-fold faster onset of anti-allodynic action compared to gabapentin in the rat SNL model [1]. By synthesizing and screening 3-aminomethyl derivatives, researchers can probe whether the altered positional substitution further optimizes the balance between channel trafficking inhibition and direct pore block, potentially yielding analgesic candidates with sub-3-hour onset while preserving the favorable safety profile associated with α₂δ ligand mechanisms.

Synthesis of Neurogenic Peptidomimetics for Neurodegenerative Disease Research

Neuroscience laboratories investigating synaptic repair in Alzheimer's disease, Parkinson's disease, or post-stroke recovery can employ 3-(aminomethyl)adamantane-1-carboxylic acid as a precursor to 3-aminoadamantane-1-carboxylic acid for incorporation into neurogenic peptides. Patent EP2399926A1 demonstrates that peptides modified with this unnatural amino acid exhibit synaptic plasticity enhancement and neurotrophic properties not observed with standard amino acid building blocks [2]. The target compound's bifunctional nature (orthogonal amine and carboxylic acid protection strategies possible) facilitates solid-phase peptide synthesis, enabling systematic SAR exploration of adamantane-modified neuropeptides.

Construction of Adamantane-Cored Dendrimers with Reduced Synthetic Step-Count for Targeted Drug Delivery

Drug delivery and nanomedicine research groups developing adamantane-based dendrimers as biomolecular beacons or drug carriers can accelerate their synthetic workflows by procuring 3-(aminomethyl)adamantane-1-carboxylic acid as a pre-functionalized AB₂ building block. The published synthesis of a first-generation adamantane dendrimer required 5 steps from adamantane with an overall yield of only 13% [3]. The bifunctional target compound eliminates 2–3 synthetic steps required to functionalize simpler starting materials such as 1-adamantanecarboxylic acid, thereby improving overall process yield and reducing both solvent consumption and purification burden in multi-gram dendrimer production.

Pharmacophore-Guided Screening of α₂δ Subunit Ligands with Conformational Restriction

High-throughput screening (HTS) and computational drug discovery groups seeking novel α₂δ-1 or α₂δ-2 ligands can deploy 3-(aminomethyl)adamantane-1-carboxylic acid as a reference compound for pharmacophore validation. Its conformationally locked scaffold provides a defined three-dimensional presentation of the aminomethyl and carboxylate pharmacophoric elements, reducing the conformational search space in molecular docking and enabling more accurate scoring of virtual hits [4]. The ~200-fold higher predicted lipophilicity (logP 1.25 vs. -1.25 for gabapentin) further makes it a suitable tool compound for evaluating the contribution of passive membrane permeability to α₂δ target engagement in cell-based assays.

Quote Request

Request a Quote for 3-(Aminomethyl)adamantane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.